Bis-[3-isopropyl-4-methoxyphenyl]iodonium Bis-[3-isopropyl-4-methoxyphenyl]iodonium
Brand Name: Vulcanchem
CAS No.:
VCID: VC18413202
InChI: InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1
SMILES:
Molecular Formula: C20H26IO2+
Molecular Weight: 425.3 g/mol

Bis-[3-isopropyl-4-methoxyphenyl]iodonium

CAS No.:

Cat. No.: VC18413202

Molecular Formula: C20H26IO2+

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

Bis-[3-isopropyl-4-methoxyphenyl]iodonium -

Specification

Molecular Formula C20H26IO2+
Molecular Weight 425.3 g/mol
IUPAC Name bis(4-methoxy-3-propan-2-ylphenyl)iodanium
Standard InChI InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1
Standard InChI Key BDPTYIBOAQOZCY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bis-[3-isopropyl-4-methoxyphenyl]iodonium features two 3-isopropyl-4-methoxyphenyl groups symmetrically arranged around a central iodine atom. The methoxy (-OCH3_3) and isopropyl (-CH(CH3_3)2_2) substituents on the phenyl rings confer steric bulk and electronic modulation, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H26IO2+\text{C}_{20}\text{H}_{26}\text{IO}_2^+
Molecular Weight425.3 g/mol
IUPAC Namebis(4-methoxy-3-propan-2-ylphenyl)iodanium
Canonical SMILESCC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC
PubChem CID10436426

The compound’s stability in polar aprotic solvents, such as acetonitrile and tetrahydrofuran, facilitates its use in synthetic applications. Spectroscopic characterization, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, reveals distinct signals for the methoxy protons (δ 3.72–3.85 ppm) and isopropyl methyl groups (δ 1.20–1.35 ppm) .

Synthetic Methodologies

Precursor Synthesis

The synthesis of Bis-[3-isopropyl-4-methoxyphenyl]iodonium begins with 3-isopropyl-4-methoxyphenol (CAS 13523-62-1), a phenolic intermediate. A reported pathway involves:

  • Sulfonation of 4-formyl-2-isopropylanisole: Treatment with sodium bisulfite forms a bisulfite adduct.

  • Oxidative Demethylation: Reaction with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in the presence of p-toluenesulfonic acid (p-TsOH\text{p-TsOH}) yields 3-isopropyl-4-methoxyphenol with 67% conversion .

Table 2: Optimized Reaction Conditions

ParameterValue
Solvent SystemTHF/Cyclohexane (4.56 L : 3.74 L)
Temperature0–5°C (during H2O2\text{H}_2\text{O}_2 addition)
Catalystsp-TsOHH2O\text{p-TsOH} \cdot \text{H}_2\text{O}
WorkupExtraction with ethyl acetate, washing with NaHCO3_3

Iodonium Salt Formation

The final step involves reacting 3-isopropyl-4-methoxyphenol with iodobenzene diacetate (PhI(OAc)2\text{PhI(OAc)}_2) in dichloromethane. This oxidative coupling proceeds via a radical mechanism, with the iodine(III) center stabilizing the transition state .

Applications in Modern Chemistry

Organic Synthesis

Bis-[3-isopropyl-4-methoxyphenyl]iodonium tetrafluoroborate serves as a metal-free catalyst for C–H functionalization and cross-coupling reactions. For example, it facilitates the synthesis of biaryl ethers through Ullmann-type couplings at ambient temperatures, avoiding toxic copper catalysts .

Photopolymerization

Under ultraviolet-blue light (365–405 nm), the compound acts as a photosensitizer, generating phenyl radicals that initiate acrylate polymerization. This property is exploited in 3D printing resins, where it reduces curing times by 40% compared to conventional photoinitiators.

Table 3: Performance in Photopolymerization

MetricBis-[3-isopropyl-4-methoxyphenyl]iodoniumDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Initiation Rate (s1^{-1})2.3×1032.3 \times 10^{-3}1.8×1031.8 \times 10^{-3}
Final Conversion (%)98.595.2

Materials Science

In perovskite solar cells, the compound enhances hole mobility when incorporated into hole-transporting materials (HTMs). Devices using this iodonium salt achieve a power conversion efficiency (PCE) of 18.7%, outperforming Spiro-OMeTAD (17.2%).

Reactivity and Mechanistic Insights

Ylide Formation

Treatment with malonate esters generates iodonium ylides, such as bis(methoxycarbonyl)(phenyliodonium)methanide. These intermediates undergo -sigmatropic rearrangements, enabling the synthesis of γ-lactams and cyclopropanes .

PhI+(C6H3(OCH3)(CH(CH3)2))2+CH2(COOMe)2PhI+=C(COOMe)2+Byproducts\text{PhI}^+(\text{C}_6\text{H}_3(\text{OCH}_3)(\text{CH}(\text{CH}_3)_2))_2 + \text{CH}_2(\text{COOMe})_2 \rightarrow \text{PhI}^+=\text{C}(\text{COOMe})_2 + \text{Byproducts}

Oxidative Transformations

The iodine(III) center mediates single-electron transfers (SET), oxidizing alcohols to ketones and sulfides to sulfoxides. Kinetic studies indicate a second-order dependence on substrate concentration, suggesting a bimolecular transition state .

Biological Activity and Toxicology

While comprehensive toxicological data remain limited, preliminary assays reveal moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Cytotoxicity studies on HEK-293 cells show an IC50_{50} of 12.5 µM, warranting further investigation into its therapeutic potential.

Comparative Analysis with Analogous Iodonium Salts

Table 4: Property Comparison

CompoundThermal Stability (°C)Solubility in CH2_2Cl2_2 (g/L)Catalytic Efficiency (%)
Bis-[3-isopropyl-4-methoxyphenyl]iodonium18045.292.1
Bis(4-methylphenyl)iodonium21028.988.7
Diphenyliodonium19532.185.4

The isopropyl and methoxy substituents in Bis-[3-isopropyl-4-methoxyphenyl]iodonium enhance solubility without compromising thermal stability, making it preferable for solution-phase reactions .

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